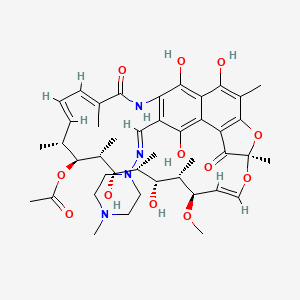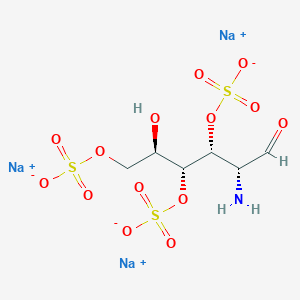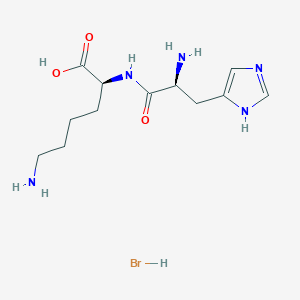
3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir, also known as Tamiflu, is an antiviral drug used to treat influenza A and B. It is a prodrug, which means that it is inactive until it is metabolized in the body, where it is converted into the active form, oseltamivir carboxylate. Tamiflu works by inhibiting the enzyme neuraminidase, which is responsible for the release of viral particles from infected cells. By blocking this enzyme, Tamiflu prevents the spread of the virus and reduces the severity and duration of symptoms.
Wissenschaftliche Forschungsanwendungen
Oseltamivir Resistance and Influenza Management
Neuraminidase Inhibitor Resistance : Oseltamivir, part of the neuraminidase inhibitors class, plays a crucial role in influenza management. However, the emergence of resistance, particularly in specific influenza strains (e.g., H275Y A(H1N1)), poses significant challenges. Continuous surveillance and molecular techniques improvement are critical for detecting and understanding resistant virus strains, which can influence treatment strategies and public health policies (Lee & Hurt, 2018).
Environmental Impact and Resistance Development
Environmental Concerns : The environmental persistence of Oseltamivir's active metabolite, oseltamivir carboxylate (OC), raises concerns about resistance development in natural influenza reservoirs, such as dabbling ducks. OC's presence in aquatic environments could contribute to resistance in wild birds, potentially affecting human health through transmission of resistant viruses (Järhult, 2012).
Pharmacokinetics and Drug Monitoring
Pharmacokinetic Insights : Understanding Oseltamivir's pharmacokinetic properties is essential for optimizing its therapeutic efficacy. This includes considerations for dosage adjustments based on renal function and body mass to ensure therapeutic concentrations are achieved promptly, especially in the context of influenza treatment (Jones, 2020).
Antiviral Strategies in Influenza and Beyond
Combination Therapies and Novel Antivirals : Research indicates the potential for combination therapies involving Oseltamivir and other antivirals to enhance treatment efficacy and mitigate resistance. The exploration of novel antiviral agents, including those targeting the influenza virus polymerase complex, is vital for expanding treatment options and addressing the limitations of current antiviral drugs (Hayden & Shindo, 2019).
Eigenschaften
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18)/t9?,12-,13+,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWBSYTVGZEABZ-IPCIMUCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052063-37-2 |
Source


|
| Record name | 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) oseltamivir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052063372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-DES(1-ETHYLPROPOXY)-3-(1-METHYLPROPOXY) OSELTAMIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/797W095L6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)



![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)



